5-Chloro-3-ethenyl-2-fluoropyridine
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Overview
Description
5-Chloro-3-ethenyl-2-fluoropyridine is an organic compound with the molecular formula C7H5ClFN and a molecular weight of 157.57 g/mol It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and ethenyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethenyl-2-fluoropyridine typically involves the modification of the pyridine ring. One common method includes the chlorination and fluorination of pyridine derivatives. For instance, starting with 2-aminopyridine, chlorination can be performed to produce 2-amino-3,5-dichloropyridine. This intermediate can then undergo diazotization and a Sandmeyer reaction to yield 2,3,5-trichloropyridine. Subsequent fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures results in the formation of the desired fluorinated pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethenyl-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethenyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo Suzuki, Heck, and other cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
5-Chloro-3-ethenyl-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethenyl-2-fluoropyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The ethenyl group may also participate in covalent bonding with target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-ethoxy-3-fluoropyridine
- 5-Chloro-2-fluoronicotinaldehyde
- 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
- 5-Chloro-2,3-difluoropyridine
- (5-Chloro-2-fluoropyridin-3-yl)boronic acid
Uniqueness
5-Chloro-3-ethenyl-2-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of chlorine, fluorine, and ethenyl groups provides a versatile platform for further functionalization and development of novel compounds .
Properties
IUPAC Name |
5-chloro-3-ethenyl-2-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQGGEIYXLLKQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC(=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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